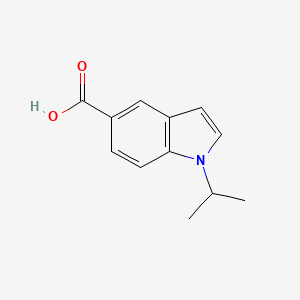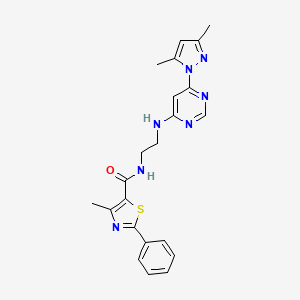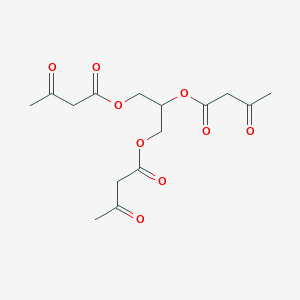![molecular formula C16H17F3N4O B2979838 2-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine CAS No. 2380098-72-4](/img/structure/B2979838.png)
2-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. It is commonly referred to as P4C-TFM, and its chemical structure is illustrated as follows:
Mechanism of Action
The exact mechanism of action of P4C-TFM is not fully understood, but it is believed to act by binding to specific proteins and enzymes in the body. P4C-TFM has been shown to bind to various targets, including kinases, ion channels, and G protein-coupled receptors. By binding to these targets, P4C-TFM can modulate their activity and affect various cellular processes, such as signal transduction, gene expression, and cell proliferation.
Biochemical and Physiological Effects:
P4C-TFM has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that P4C-TFM can inhibit the activity of various enzymes and proteins, such as protein kinases, phosphodiesterases, and voltage-gated ion channels. In vivo studies have shown that P4C-TFM can affect various physiological processes, such as blood pressure, heart rate, and body temperature. P4C-TFM has also been shown to have anti-inflammatory and anti-tumor effects in animal models.
Advantages and Limitations for Lab Experiments
P4C-TFM has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized in large quantities. It has also been extensively studied in scientific research, and its effects on various targets and cellular processes are well documented. However, P4C-TFM also has some limitations for lab experiments. It is a relatively complex molecule that can be difficult to synthesize and purify. It also has limited solubility in aqueous solutions, which can make it challenging to use in certain assays.
Future Directions
There are several future directions for research on P4C-TFM. One area of interest is the development of P4C-TFM derivatives with improved pharmacological properties, such as increased potency, selectivity, and solubility. Another area of interest is the elucidation of the exact mechanisms of action of P4C-TFM and its derivatives, which could provide insights into the design of novel drugs and therapies. Additionally, P4C-TFM could be further investigated for its potential applications in other fields, such as materials science and nanotechnology. Overall, P4C-TFM is a promising compound that has the potential to make significant contributions to scientific research and innovation.
Synthesis Methods
The synthesis of P4C-TFM is a complex process that involves multiple steps. It typically starts with the reaction between 4-(trifluoromethyl)pyrimidine-2(1H)-one and 1-(pyridin-4-ylmethyl)piperidine, which generates the intermediate product 2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidin-5-amine. This intermediate is then further reacted with various reagents to yield the final product P4C-TFM.
Scientific Research Applications
P4C-TFM has been widely studied in scientific research for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, P4C-TFM has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. In biochemistry, P4C-TFM has been used as a tool to study the structure and function of various proteins and enzymes. In pharmacology, P4C-TFM has been investigated for its potential as a therapeutic agent and as a tool to study drug-receptor interactions.
properties
IUPAC Name |
2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)14-3-8-21-15(22-14)24-13-4-9-23(10-5-13)11-12-1-6-20-7-2-12/h1-3,6-8,13H,4-5,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICUNOLVBRWGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-cyano-4-(4-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2979758.png)
![N-(4-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2979759.png)
![N-[(2-Methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2979760.png)
![N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2979761.png)
![5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine](/img/structure/B2979762.png)



![4-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2979768.png)
![1-(4-fluorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2979772.png)

![N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
